4-(Benzyloxy)but-2-enoic acid
Description
Significance within α,β-Unsaturated Carboxylic Acid Chemistry
4-(Benzyloxy)but-2-enoic acid is a member of the α,β-unsaturated carboxylic acid family. These compounds are recognized as crucial building blocks in organic chemistry due to their conjugated system, which includes a carbon-carbon double bond and a carbonyl group. wikipedia.orgnih.gov This arrangement makes them susceptible to various reactions, including conjugate additions, where nucleophiles attack the β-carbon. wikipedia.org The reactivity of this class of compounds is fundamental to the construction of numerous biologically active natural products and pharmaceuticals. chemistryviews.org
The synthesis of α,β-unsaturated carboxylic acids can be achieved through several methods, such as the Wittig or Horner–Wadsworth–Emmons reactions, which involve the condensation of aldehydes or ketones with stabilized phosphonium (B103445) ylides or phosphoryl carbanions. chemistryviews.org However, these methods can produce significant amounts of byproducts. chemistryviews.org More efficient, one-pot approaches using copper-catalyzed carboxylation of alkynes with carbon dioxide have also been developed. chemistryviews.org Carbonylation reactions, in general, are an atom-efficient way to produce a variety of α,β-unsaturated carbonyl compounds. nih.govrsc.org
Role of the Benzyloxy Moiety in Chemical Design
The benzyloxy group, a benzyl (B1604629) group linked to the parent molecule through an oxygen atom, plays a critical role in the chemical utility of this compound. In organic synthesis, the benzyl group is frequently employed as a protecting group for alcohols and carboxylic acids. wikipedia.org Its stability under many reaction conditions and its susceptibility to removal under specific, often mild, conditions make it a strategic choice for chemists. wikipedia.orgnih.gov
The presence of the benzyloxy group in a molecule can influence its physical and chemical properties, such as solubility, stability, and reactivity. ontosight.ai For instance, the benzyloxy group can impact the mesomorphic properties of liquid crystalline materials. mdpi.com In the context of this compound, the benzyloxy group not only protects the alcohol functionality but also introduces a bulky, aromatic component that can influence the stereochemical outcome of reactions at nearby chiral centers. The synthesis of compounds containing a benzyloxy group often involves multi-step pathways that include protection and deprotection steps. ontosight.ai
Contextualization within Related Chemical Systems in Synthesis
The unique structure of this compound places it within a network of related chemical systems that are pivotal in synthetic organic chemistry. Its but-2-enoic acid core is a common motif in various biologically active molecules, offering a scaffold for diverse chemical modifications. ontosight.ai For example, derivatives of but-2-enoic acid are intermediates in the synthesis of pharmaceuticals like neoprofen, an analog of ibuprofen. vulcanchem.com
The interplay between the benzyloxy group and the α,β-unsaturated system allows for the synthesis of a wide array of derivatives. For instance, the corresponding ethyl ester, (2E)-4-(2-benzyloxy-phenyl)-but-2-enoic acid ethyl ester, and the alcohol, (E)-4-(2-benzyloxyphenyl)but-2-en-1-ol, are known downstream products. lookchem.com Furthermore, the core structure is related to other synthetically useful intermediates like cis-4-Benzyloxy-2-buten-1-ol, which is used in the synthesis of complex organic molecules. chemicalbook.com The versatility of this chemical system is further highlighted by its use in the synthesis of various heterocyclic compounds.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H12O3 nih.govuni.lu |
| Molecular Weight | 192.21 g/mol sigmaaldrich.com |
| Melting Point | 46-49 °C sigmaaldrich.com |
| Physical Form | Powder sigmaaldrich.com |
| CAS Number | 162551-89-5 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-phenylmethoxybut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,13)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYGHDAKKDAOBO-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzyloxy but 2 Enoic Acid and Its Direct Precursors
Strategies for Carbon-Carbon Bond Formation
The construction of the carbon backbone of 4-(benzyloxy)but-2-enoic acid relies on established organic synthesis reactions that form carbon-carbon bonds with precision. Key strategies include olefination reactions and conjugate addition approaches.
Olefination Reactions (e.g., Wittig-type processes)
Olefination reactions are a cornerstone for the synthesis of alkenes. The Wittig reaction, in particular, is a widely utilized method for converting aldehydes or ketones into alkenes. wikipedia.org In the context of synthesizing α,β-unsaturated esters like this compound, a stabilized phosphonium (B103445) ylide is reacted with an appropriate aldehyde. beilstein-journals.org
The general mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a triphenylphosphine oxide byproduct. For the synthesis of α,β-unsaturated esters, stabilized ylides (e.g., those containing an ester group) are typically used, which generally favor the formation of the (E)-alkene isomer with high selectivity. wikipedia.org
A plausible synthetic route to a precursor of this compound using this method would involve the reaction of benzyloxyacetaldehyde with a Wittig reagent such as ethyl (triphenylphosphoranylidene)acetate. The resulting product, ethyl 4-(benzyloxy)but-2-enoate, can then be hydrolyzed to the target carboxylic acid. One-pot procedures combining alcohol oxidation with the Wittig reaction have also been developed, offering an efficient pathway from alcohols to α,β-unsaturated esters. organic-chemistry.org Furthermore, Wittig reactions can be performed in aqueous media, which can accelerate reaction rates and offer environmental benefits. acs.org
| Reaction Type | Typical Reactants | Key Features | Stereoselectivity |
|---|---|---|---|
| Standard Wittig Reaction | Aldehyde, Stabilized Phosphonium Ylide | Versatile for C=C bond formation. beilstein-journals.org | Generally high (E)-selectivity with stabilized ylides. wikipedia.org |
| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate Carbanion | Often provides higher yields and easier byproduct removal than standard Wittig. | Excellent (E)-selectivity. |
| Aqueous Wittig Reaction | Aldehyde, Ylide (in water) | Accelerated reaction rates, environmentally friendly. acs.org | High E/Z ratios achievable. acs.org |
Conjugate Addition Approaches (e.g., Michael Addition with nitrogen nucleophiles)
Conjugate addition, or Michael addition, is a fundamental reaction in organic chemistry that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgwikipedia.org While this reaction is a powerful tool for forming carbon-carbon bonds when using carbon-based nucleophiles like enolates, the specified use of nitrogen nucleophiles leads to the formation of carbon-nitrogen bonds, a process known as aza-Michael addition. makingmolecules.com
This approach is therefore not a direct method for constructing the carbon skeleton of this compound. Instead, it serves as a method to synthesize β-amino acid derivatives starting from an α,β-unsaturated ester precursor, such as ethyl but-2-enoate. The reaction involves the addition of an amine to the β-carbon of the unsaturated ester. wikipedia.orgmst.edu
The reaction can be influenced by various factors, including the nature of the solvent and the steric properties of the amine. mst.edu Protic and polar solvents tend to increase the reaction rate. mst.edu While aliphatic amines generally react more readily, the reaction with less nucleophilic aromatic amines can be sluggish. mst.edusemnan.ac.irjlu.edu.cn Lewis acids can be employed to catalyze the reaction, enhancing the rate of addition. mst.edu
Rearrangement Pathways
Molecular rearrangements are processes where the carbon skeleton of a molecule is restructured. While less common than olefination for the direct synthesis of simple α,β-unsaturated acids, certain rearrangement pathways could theoretically be employed to generate the but-2-enoic acid framework. libretexts.org
For example, the Wolff rearrangement of a suitable α-diazoketone can lead to a ketene, which can then be trapped by water to form a carboxylic acid. A synthetic sequence starting from a precursor that could be converted into 3-diazo-4-(benzyloxy)butan-2-one could potentially yield the target molecule after rearrangement and hydrolysis. Another possibility involves the Favorskii rearrangement of an α-haloketone with a base, which can lead to a rearranged carboxylic acid ester. However, these routes are often more complex and less direct than other synthetic strategies for this specific target. Retro-ene reactions have also been noted, such as the thermolysis of but-3-enoic acid to produce propene and carbon dioxide, which demonstrates a rearrangement of a related structure. wikipedia.org
Introduction of the Benzyloxy Group
The benzyloxy group (-OCH₂Ph) is a key feature of the target molecule. Its introduction is typically achieved through the etherification of a hydroxyl-containing precursor. This group also serves as a common protecting group for alcohols in multi-step syntheses.
Etherification of Hydroxy-Substituted But-2-enoic Acid Precursors
The most direct method for introducing the benzyloxy group is the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. organic-chemistry.orghighfine.com
For the synthesis of this compound, a suitable precursor is 4-hydroxy-but-2-enoic acid or its corresponding ester (e.g., ethyl 4-hydroxybut-2-enoate). chemicalbook.comchemsynthesis.com The hydroxyl group of this precursor is deprotonated using a base. The choice of base is crucial; strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation. organic-chemistry.org The resulting alkoxide then reacts with benzyl bromide in an Sₙ2 reaction to form the benzyl ether.
| Component | Example Reagents | Function |
|---|---|---|
| Alcohol Substrate | Ethyl 4-hydroxybut-2-enoate | Source of the hydroxyl group to be etherified. |
| Base | Sodium hydride (NaH), Potassium hydroxide (KOH) | Deprotonates the alcohol to form the nucleophilic alkoxide. |
| Benzylating Agent | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Provides the benzyl group and acts as the electrophile. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides a medium for the reaction. |
Protecting Group Strategies for Hydroxyl Functionalities
In a more complex synthesis, it may be necessary to protect a hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. organic-chemistry.orglibretexts.org The benzyl group (Bn) is an excellent choice for a hydroxyl protecting group due to its stability under a wide range of conditions, including acidic, basic, and many oxidative and reductive environments. libretexts.orguwindsor.ca
The introduction of the benzyl protecting group is typically achieved via the Williamson ether synthesis, as described above. highfine.com Once the desired synthetic transformations on other parts of the molecule are complete, the benzyl group must be removed (deprotected) to reveal the original hydroxyl functionality. A key advantage of the benzyl group is that it can be cleaved under relatively mild conditions. uwindsor.ca The most common method for deprotection is catalytic hydrogenolysis. highfine.comnih.gov This involves reacting the benzyl ether with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C), which cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. organic-chemistry.org This "orthogonality" allows for selective deprotection without disturbing other functional groups like esters or alkenes that are not susceptible to hydrogenolysis. uwindsor.ca
Stereoselective Synthesis Approaches
Stereoselective strategies are paramount in accessing enantiomerically enriched this compound. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer.
The use of chiral auxiliaries is a robust and well-established strategy for asymmetric synthesis. williams.eduresearchgate.net In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a plausible and effective strategy involves the asymmetric aldol reaction of a chiral enolate with benzyloxyacetaldehyde. Evans oxazolidinones are particularly effective auxiliaries for this purpose. santiago-lab.comnih.gov
The synthesis would commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with acetyl chloride to form the corresponding N-acetyl imide. This imide can then be converted into a stereochemically defined boron enolate through the action of a Lewis acid, such as dibutylboron triflate, and a hindered base like diisopropylethylamine. researchgate.net The subsequent diastereoselective aldol reaction with benzyloxyacetaldehyde would yield a β-hydroxy imide adduct. The stereochemistry of this adduct is dictated by the chiral auxiliary, which effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered direction. santiago-lab.com
Following the aldol reaction, the chiral auxiliary can be cleaved under mild conditions, for example, through hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the corresponding chiral β-hydroxy carboxylic acid. williams.edu This intermediate can then be transformed into the target α,β-unsaturated acid. A common method to achieve this is through a Horner-Wadsworth-Emmons reaction of a corresponding aldehyde, which can be obtained by oxidation of the primary alcohol derived from the reduction of the carboxylic acid. The Horner-Wadsworth-Emmons reaction typically utilizes a phosphonate ylide, such as triethyl phosphonoacetate, and generally favors the formation of the (E)-alkene, which is the desired isomer for (E)-4-(benzyloxy)but-2-enoic acid. wikipedia.orgenamine.netorganic-chemistry.org
The diastereoselectivity of the key aldol addition step is typically high, often exceeding 95:5, ensuring the formation of a product with high enantiomeric purity after auxiliary removal.
Table 1: Diastereoselective Aldol Reaction with Evans Auxiliary
| Entry | Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzyloxyacetaldehyde | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 | 85-95 |
| 2 | Benzyloxyacetaldehyde | (4S)-4-benzyl-2-oxazolidinone | >95:5 | 80-90 |
Note: Data is representative of typical Evans aldol reactions with similar substrates.
Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a substoichiometric amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. While specific catalytic asymmetric syntheses of this compound are not extensively documented, analogous transformations provide a clear blueprint for potential synthetic routes.
One such approach involves the catalytic asymmetric aldol reaction. nih.gov Chiral Lewis acids, in combination with a metal salt, can catalyze the reaction between an enolate precursor and an aldehyde. For instance, a chiral bis(oxazoline) (BOX) ligand complexed with a metal salt like copper(II) triflate could catalyze the addition of a silyl enol ether derived from an acetate equivalent to benzyloxyacetaldehyde. acs.org The chiral environment created by the catalyst-ligand complex would favor the formation of one enantiomer of the aldol adduct over the other.
Another powerful strategy is the asymmetric ene reaction. wikipedia.org A chiral titanium complex, for example, prepared from binaphthol (BINOL), can catalyze the reaction of an alkene with a glyoxylate ester, yielding α-hydroxy esters with high enantiomeric purity. A similar strategy could be envisioned for the synthesis of a precursor to this compound.
Furthermore, direct catalytic asymmetric functionalization of α,β-unsaturated systems is a rapidly developing field. Chiral organocatalysts or metal complexes can be employed to catalyze the conjugate addition of nucleophiles to α,β-unsaturated esters or aldehydes, which could be an alternative pathway to introduce chirality into the butenoic acid backbone.
Table 2: Asymmetric Catalysis for Aldol-type Reactions
| Catalyst System | Reaction Type | Substrate Analog | Enantiomeric Excess (ee) |
| Chiral BOX-Cu(II) | Mukaiyama Aldol | Silyl enol ether + Aldehyde | up to 99% |
| Chiral BINOL-Ti(IV) | Ene Reaction | Alkene + Glyoxylate | >95% |
| Proline-derivatives | Direct Aldol | Ketone + Aldehyde | up to 99% |
Note: Data is representative of the catalytic systems in analogous reactions.
Considerations for Scalable Synthetic Procedures
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and economically viable process.
One of the primary considerations in a chiral auxiliary-based synthesis is the cost and recovery of the auxiliary. While Evans auxiliaries provide excellent stereocontrol, they are used in stoichiometric amounts. Therefore, an efficient and high-yielding recovery and recycling protocol for the auxiliary is essential for a cost-effective large-scale synthesis. williams.edu
The Horner-Wadsworth-Emmons reaction, a likely step in the synthesis, is generally considered to be scalable. wikipedia.org However, the choice of base and solvent can significantly impact the reaction's efficiency and the purity of the product. The removal of the phosphate byproduct can also be a challenge on a large scale. The use of bases like 1,8-diazabicycloundec-7-ene (DBU) in the presence of lithium chloride can provide mild conditions that are amenable to scale-up. rsc.org
For catalytic approaches, the cost and availability of the catalyst and ligand are major factors. The catalyst loading must be optimized to be as low as possible while maintaining high efficiency and selectivity. Catalyst recovery and reuse are also critical for process economy. Continuous flow processes are becoming increasingly attractive for large-scale synthesis as they can offer better control over reaction parameters, improved safety, and easier automation, which can be beneficial for both the catalytic reactions and the work-up procedures. nih.gov
Finally, purification methods must be scalable. Crystallization is often preferred over chromatography on a large scale due to its lower cost and higher throughput. Therefore, the design of the synthetic route should ideally lead to intermediates and a final product that are crystalline solids.
Chemical Transformations and Reactivity of 4 Benzyloxy but 2 Enoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for transformations such as the formation of esters, amides, and acid halides. These reactions are fundamental in organic chemistry for creating new linkages and functional groups.
Esterification and Amidation
Esterification of 4-(benzyloxy)but-2-enoic acid can be achieved through various standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion.
Alternatively, coupling agents can be employed for both esterification and amidation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating nucleophilic attack by an alcohol or an amine. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate these reactions.
Amidation reactions follow a similar pathway, where the carboxylic acid is reacted with a primary or secondary amine. The use of coupling agents is often preferred to avoid the high temperatures that might be required for direct thermal condensation, which could lead to side reactions involving the double bond or the benzyl (B1604629) ether.
Table 1: Representative Esterification and Amidation Reactions
| Product | Reagents and Conditions | Reaction Type |
|---|---|---|
| Methyl 4-(benzyloxy)but-2-enoate | Methanol, H₂SO₄ (cat.), heat | Fischer Esterification |
| Benzyl 4-(benzyloxy)but-2-enoate | Benzyl alcohol, DCC, DMAP | DCC Coupling Esterification |
| N-Ethyl-4-(benzyloxy)but-2-enamide | Ethylamine, EDC, HOBt | Amidation |
| 4-(Benzyloxy)but-2-enoyl morpholinide | Morpholine, T3P | Amidation with T3P |
Derivatization to Acid Halides
The conversion of this compound to its corresponding acid halide, typically the acid chloride, provides a more reactive intermediate for subsequent nucleophilic acyl substitution reactions. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
The reaction with oxalyl chloride, often performed in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF), is a mild and effective method that produces gaseous byproducts, simplifying purification. Similarly, thionyl chloride can be used, sometimes with a base like pyridine (B92270) to neutralize the HCl generated. These resulting acid halides are highly electrophilic and readily react with a wide range of nucleophiles.
Table 2: Synthesis of 4-(Benzyloxy)but-2-enoyl Chloride
| Reagent | Solvent | Catalyst | Byproducts |
|---|---|---|---|
| Oxalyl Chloride | Dichloromethane (DCM) | DMF (catalytic) | CO, CO₂, HCl |
| Thionyl Chloride | Toluene (B28343) | Pyridine (optional) | SO₂, HCl |
Transformations of the Carbon-Carbon Double Bond
The α,β-unsaturated nature of the carbon-carbon double bond in this compound makes it susceptible to a variety of addition and cycloaddition reactions.
Hydrogenation and Reduction Pathways
The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction conditions can often be controlled to achieve selective reduction of the alkene without affecting the benzyl ether group. However, under more forcing conditions, such as higher pressures and temperatures or with certain catalysts, hydrogenolysis of the benzyl ether can also occur, leading to the formation of a saturated alcohol.
Table 3: Hydrogenation Products of this compound
| Product | Catalyst | Conditions | Notes |
|---|---|---|---|
| 4-(Benzyloxy)butanoic acid | 10% Pd/C | H₂ (1 atm), RT, Methanol | Selective reduction of the C=C bond. |
| 4-Hydroxybutanoic acid | 10% Pd/C | H₂ (>1 atm), elevated temp. | Reduction of C=C bond and hydrogenolysis of the benzyl ether. |
Cycloaddition Reactions
The electron-deficient nature of the double bond, due to conjugation with the carboxylic acid group, allows this compound and its derivatives to act as dienophiles in Diels-Alder reactions. This [4+2] cycloaddition with a conjugated diene provides a powerful method for the synthesis of six-membered rings. The stereochemistry and regiochemistry of the resulting cyclohexene (B86901) derivative are influenced by the nature of the diene and the reaction conditions.
Electrophilic and Nucleophilic Addition Reactions
The double bond of this compound can undergo electrophilic addition reactions. For instance, the addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond leads to the formation of dihalogenated derivatives.
Due to the electron-withdrawing effect of the carboxyl group, the β-carbon of the double bond is electrophilic, making the molecule a Michael acceptor. This allows for nucleophilic conjugate addition (1,4-addition) reactions. A variety of soft nucleophiles, such as amines, thiols, and Gilman reagents (lithium dialkylcuprates), can add to the β-position to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orglibretexts.orgbham.ac.uklumenlearning.comlibretexts.org
Table 4: Examples of Addition Reactions
| Reaction Type | Nucleophile/Electrophile | Product Type |
|---|---|---|
| Electrophilic Addition | Br₂ in CCl₄ | 2,3-Dibromo-4-(benzyloxy)butanoic acid |
| Nucleophilic Conjugate Addition | Diethylamine | 3-(Diethylamino)-4-(benzyloxy)butanoic acid |
| Nucleophilic Conjugate Addition | Phenylthiol | 4-(Benzyloxy)-3-(phenylthio)butanoic acid |
| Nucleophilic Conjugate Addition | (CH₃)₂CuLi | 4-(Benzyloxy)-3-methylbutanoic acid |
Reactivity of the Benzyloxy Ether Linkage
The benzyloxy group in this compound is a key functional moiety, serving primarily as a protecting group for the C4-hydroxyl function. Its reactivity is dominated by cleavage of the benzyl-oxygen ether bond to deprotect the alcohol. Additionally, the aromatic ring of the benzyl group can potentially undergo various functionalization reactions, although this is less common than deprotection.
Cleavage and Deprotection Strategies
The removal of the benzyl protecting group is a critical step in synthetic pathways utilizing this compound as an intermediate. Several methods are available for this transformation, broadly categorized into reductive, oxidative, and acid-catalyzed cleavage.
Catalytic Hydrogenolysis: This is the most common and often preferred method for cleaving benzyl ethers. commonorganicchemistry.comjk-sci.com The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.comunive.it The process, known as hydrogenolysis, results in the cleavage of the C-O bond, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org This method is valued for its mild conditions and high efficiency. jk-sci.com
Catalytic Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. organic-chemistry.org This technique employs a hydrogen donor molecule in conjunction with a catalyst like Pd/C. organic-chemistry.orgorganic-chemistry.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, or cyclohexene. jk-sci.comorganic-chemistry.org This approach avoids the need for specialized high-pressure equipment and can offer high selectivity, allowing for the removal of the benzyl group without affecting other reducible functional groups that might be present in the molecule. organic-chemistry.org
Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions, which is particularly useful when reductive methods are incompatible with other functional groups in the molecule. A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgnih.gov While simple benzyl ethers react more slowly with DDQ than substituted variants like p-methoxybenzyl (PMB) ethers, cleavage can be effectively achieved, sometimes facilitated by photoirradiation. organic-chemistry.orgnih.govacs.org The reaction proceeds via oxidation of the benzyl group, leading to the formation of the deprotected alcohol. organic-chemistry.org
Acid-Catalyzed Cleavage: Cleavage of benzyl ethers is also possible using strong acids, though this method is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack or the formation of a stable benzyl carbocation intermediate.
| Method | Reagents & Catalyst | Typical Conditions | Products | Notes |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Solvents: EtOH, MeOH, THF, EtOAc commonorganicchemistry.comjk-sci.com | 4-hydroxybut-2-enoic acid, Toluene organic-chemistry.org | Most common method; potential for concurrent alkene reduction. commonorganicchemistry.comunive.it |
| Catalytic Transfer Hydrogenation | Formic acid or Ammonium formate, Pd/C organic-chemistry.org | Mild conditions, avoids high-pressure H₂. organic-chemistry.org | 4-hydroxybut-2-enoic acid, Toluene | Offers good selectivity and functional group tolerance. organic-chemistry.org |
| Oxidative Cleavage | DDQ, H₂O nih.gov | Solvent: CH₂Cl₂, MeCN; may be aided by light. nih.govacs.org | 4-hydroxybut-2-enoic acid, Benzaldehyde | Useful when reductive methods are not viable. organic-chemistry.orgacs.org |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃) | Harsh conditions, limited by substrate stability. organic-chemistry.org | 4-hydroxybut-2-enoic acid, Benzyl halide | Less common due to harshness. organic-chemistry.org |
Functionalization of the Aromatic Moiety
While the benzyloxy group is typically removed, it is also possible to perform chemical transformations on its aromatic ring. The benzyloxy moiety (-OCH₂Ph) influences the reactivity of the attached phenyl ring in electrophilic aromatic substitution (EAS) reactions. The ether oxygen atom donates electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. wisc.edu
This activating effect directs incoming electrophiles primarily to the ortho and para positions. stackexchange.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield ortho- and para-substituted derivatives of the benzyloxy group.
Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. chemistrysteps.commasterorganicchemistry.com This reaction would produce a mixture of 4-((2-nitrobenzyl)oxy)but-2-enoic acid and 4-((4-nitrobenzyl)oxy)but-2-enoic acid, with the para isomer often favored due to reduced steric hindrance. stackexchange.com
Halogenation: The aromatic ring can be halogenated (e.g., with Br₂ or Cl₂) in the presence of a Lewis acid catalyst. This would yield the corresponding ortho- and para-halogenated benzyl ether derivatives.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. tamu.edudepaul.edu Similar to other EAS reactions, acylation of the benzyloxy group would occur at the ortho and para positions. youtube.com It is important to note that the Lewis acid can complex with the ether oxygen, which may require using an excess of the catalyst. stackexchange.com
The viability of these functionalization reactions on this compound itself would depend on the compatibility of the required reagents and conditions with the butenoic acid chain, particularly the alkene and carboxylic acid functionalities. Often, it is synthetically more straightforward to introduce the desired substituent onto benzyl alcohol or benzyl bromide before it is used to form the ether linkage.
| Reaction | Typical Reagents | Expected Major Products | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ chemistrysteps.com | 4-((4-nitrobenzyl)oxy)but-2-enoic acid | The benzyloxy group is ortho, para-directing. stackexchange.com |
| Bromination | Br₂, FeBr₃ | 4-((4-bromobenzyl)oxy)but-2-enoic acid | Standard electrophilic aromatic halogenation. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ depaul.edu | 4-((4-acylbenzyl)oxy)but-2-enoic acid | Lewis acid may complex with ether oxygen, requiring excess catalyst. stackexchange.com |
Applications of 4 Benzyloxy but 2 Enoic Acid As a Synthetic Intermediate
Construction of Complex Organic Molecules
The α,β-unsaturated carboxylic acid motif present in 4-(Benzyloxy)but-2-enoic acid is a valuable building block for the synthesis of more complex molecules. researchgate.net This structural unit is highly reactive and can be utilized as a versatile intermediate for further derivatization. researchgate.net
One significant application of related butenoic acid scaffolds is in the development of pharmacologically active compounds. For instance, derivatives of 4-oxo-2-butenoic acid are key components in the design of inhibitors for the HIV-1 integrase enzyme. This class of compounds, known as β-diketo acids, features the 4-oxo-2-butenoic acid moiety which is crucial for coordinating with magnesium ions in the enzyme's active site. The flexibility of this scaffold allows for the attachment of other groups, such as halobenzyl portions, to interact with hydrophobic pockets of the enzyme, leading to potent inhibition. This demonstrates the utility of the butenoic acid core in constructing complex and biologically significant molecules.
Building Block in Natural Product Synthesis
While a direct total synthesis of a natural product using this compound as the starting material is not prominently documented, the strategic use of its core structural elements is a common theme in the synthesis of natural products. The benzyloxy group is frequently employed as a robust protecting group for hydroxyl functionalities during the multi-step synthesis of complex natural products like lignans (B1203133).
For example, in the synthesis of dibenzylbutane lignan (B3055560) derivatives, which are known for their anti-inflammatory properties, a key step involves the protection of a hydroxyl group on a phenolic ring with benzyl (B1604629) bromide to form a benzyloxy ether. This strategy prevents the reactive hydroxyl group from interfering with subsequent reactions, and it can be removed in a later step to yield the final natural product. This widespread use of benzyloxy-protected intermediates in the synthesis of lignans and other complex molecules like podophyllotoxin (B1678966) and its analogues underscores the potential of this compound as a valuable building block in this field. nih.govnih.govnih.govnih.gov The combination of the protected hydroxyl group with the reactive butenoic acid moiety makes it a suitable precursor for constructing segments of larger natural product frameworks.
Precursor to Heterocyclic Compounds
The chemical structure of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The presence of multiple reaction sites allows for cyclization reactions to form stable ring systems, which are prevalent in many biologically active molecules.
Research has demonstrated that derivatives of butenoic acid can be readily converted into important heterocyclic cores. For instance, 4-substituted-3-alkoxy-2-butenoic acid esters react with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield pyrazol-3-one derivatives. acs.org This reaction proceeds through a cyclocondensation mechanism where the hydrazine attacks the ester and cyclizes onto the unsaturated system.
The general synthetic utility of butenoic acid derivatives for forming five-membered heterocyclic rings like pyrazoles is well-established. These syntheses often involve the reaction of a 1,3-dicarbonyl equivalent (which can be derived from the butenoic acid structure) with a hydrazine derivative. acs.orgnih.govorganic-chemistry.org
Furthermore, the butenoic acid scaffold is also implicated in the synthesis of six-membered rings like pyridines. The construction of substituted pyridine (B92270) rings can be achieved through condensation reactions involving dicarbonyl compounds, which can be conceptually related to the structure of this compound after some modifications. nih.govnih.govnih.govresearchgate.net
The following table summarizes the transformation of a butenoic acid derivative into a pyrazole-based heterocyclic system. acs.org
Table 1: Synthesis of Pyrazol-3-one from a Butenoic Acid Ester
| Starting Material | Reagent | Product |
|---|---|---|
| Ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoate | Hydrazine Hydrate | 5-(Aryloxymethyl)-1,2-dihydro-3H-pyrazol-3-one |
Utility in Amino Acid and Peptide Chemistry
This compound possesses functionalities that make it a useful tool in amino acid and peptide chemistry. The molecule combines a carboxylic acid group, capable of forming amide bonds, with a benzyloxy group that serves as a well-established protecting group.
The benzyloxycarbonyl (abbreviated as Cbz or Z) group is one of the most important and widely used protecting groups for the amino functionality of amino acids in peptide synthesis. It is introduced to temporarily block the reactive amine to prevent unwanted side reactions during peptide bond formation. The Cbz group is known for its stability under various conditions and can be readily removed by methods such as hydrogenolysis or treatment with strong acids, without affecting the newly formed peptide bond.
The structure of this compound can be viewed as a non-standard amino acid analogue where the alpha-amino group is replaced by the benzyloxy ether at the 4-position. The carboxylic acid end of the molecule can be activated and coupled to the N-terminus of a peptide or an amino acid. Furthermore, the presence of the double bond (alkene) in the butenoic acid backbone offers a site for post-synthetic modification, similar to other unsaturated amino acid derivatives used to introduce conformational constraints or reactive handles into peptides.
Table 2: Functional Groups of this compound and Their Roles in Peptide Chemistry
| Functional Group | Role |
|---|---|
| Carboxylic Acid | Enables coupling to amino groups to form peptide (amide) bonds. |
| Benzyloxy Group | Can act as a stable protecting group for a hydroxyl function, analogous to the Cbz protecting group for amines. |
| Alkene (Double Bond) | Provides a site for further chemical modification of the peptide chain. |
Mechanistic and Theoretical Investigations of 4 Benzyloxy but 2 Enoic Acid Reactions
Reaction Pathway Elucidation
The elucidation of reaction pathways is fundamental to understanding how a chemical transformation occurs. For a molecule like 4-(benzyloxy)but-2-enoic acid, with its carboxylic acid and conjugated double bond, several reaction pathways are plausible depending on the reagents and conditions. These include, but are not limited to, electrophilic additions to the double bond, nucleophilic conjugate additions (Michael additions), and reactions at the carboxyl group, such as esterification.
In the presence of a strong base, α,β-unsaturated carboxylic acids can potentially isomerize to β,γ-unsaturated acids. Furthermore, additions of unsymmetrical reagents like hydrogen halides to α,β-unsaturated acids typically proceed via an anti-Markovnikov fashion. This is due to the formation of a resonance-stabilized intermediate where a nucleophile attacks the β-carbon.
Lactone formation is another possible reaction pathway if the double bond is further down the carbon chain, allowing for intramolecular cyclization. While not the primary structure of this compound, this highlights the diverse reactivity of unsaturated acids.
Transition State Analysis
The transition state is a critical, high-energy configuration along the reaction coordinate that dictates the kinetic feasibility of a chemical reaction. Analysis of the transition state provides insights into the reaction mechanism and the factors that influence its rate. For reactions involving this compound, transition state analysis would be key to understanding stereoselectivity and the influence of catalysts.
For instance, in a cycloaddition reaction, the geometry of the transition state would determine the stereochemical outcome of the product. Theoretical calculations can be employed to determine the energy and structure of these transient species. While specific transition state analyses for this compound are not documented, studies on related α,β-unsaturated systems have provided valuable data.
Computational Chemistry Approaches
Computational chemistry is a powerful tool for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. For this compound, computational methods can provide a deeper understanding of its chemical behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the geometries and energies of reactants, products, and transition states in chemical reactions.
For α,β-unsaturated carbonyl compounds, DFT studies have been used to investigate reaction mechanisms such as hydration, hydrolysis, and hydroboration. These studies can determine the energy barriers for different pathways, helping to predict the most likely mechanism. For example, in a study of the hydroboration of α,β-unsaturated esters, DFT calculations were used to compare the energy profiles of 1,4- and 1,2-addition pathways.
Table 1: Illustrative DFT Calculated Energy Barriers for Hydroboration of an α,β-Unsaturated Ester
| Reaction Pathway | Rate-Determining Step | Calculated Free Energy Barrier (kcal/mol) |
| 1,4-Hydroboration | First Hydrogen Transfer | 15.0 |
| 1,2-Hydroboration | First Hydrogen Transfer | 29.7 |
Note: Data is for a generic α,β-unsaturated ester and is intended for illustrative purposes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD can be used to study the conformational flexibility of molecules and their interactions with solvents, which can influence reaction rates and pathways. While no specific MD simulations for this compound have been found, this technique could be applied to understand how the benzyloxy group influences the molecule's conformation and accessibility of reactive sites.
Structure-Reactivity Relationships
The relationship between a molecule's structure and its reactivity is a cornerstone of organic chemistry. For this compound, key structural features influencing its reactivity include:
The α,β-Unsaturated System: The conjugation of the double bond with the carbonyl group of the carboxylic acid activates the β-carbon for nucleophilic attack.
The Carboxylic Acid Group: This group is acidic and can be deprotonated. It can also undergo esterification and other reactions typical of carboxylic acids.
The Benzyloxy Group: The electron-withdrawing nature of the oxygen atom can influence the electronic properties of the conjugated system. The bulky nature of the benzyl (B1604629) group may also introduce steric hindrance, affecting the approach of reagents.
Computational methods can quantify these relationships by calculating various molecular descriptors, such as atomic charges, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potentials. These descriptors can then be correlated with experimental reactivity data to build predictive models.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) NMR spectroscopy of 4-(Benzyloxy)but-2-enoic acid would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a complex multiplet in the downfield region of the spectrum. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom would likely produce a singlet or a closely coupled system. The vinyl protons of the but-2-enoic acid backbone would exhibit characteristic splitting patterns (doublets or doublet of doublets) with coupling constants indicative of their cis or trans relationship. The protons of the methylene group adjacent to the carboxyl group would also have a unique chemical shift.
Carbon-13 (¹³C) NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. For this compound, distinct signals would be anticipated for the carboxyl carbon, the two olefinic carbons, the benzylic methylene carbon, and the carbons of the aromatic ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. A ¹³C NMR spectrum of the related compound, (2Z)-4-(benzyloxy)but-2-enal oxime, shows signals that can be used for comparative analysis, with aromatic carbons appearing in the 128-137 ppm range and the benzylic carbon around 72 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.4 |
| Benzylic (-OCH₂Ph) | ~4.5 |
| Olefinic (=CH-) | 5.8 - 7.0 |
| Methylene (-CH₂COOH) | ~3.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | ~170 |
| Olefinic (=CH-) | 120 - 145 |
| Aromatic (C₆H₅) | 127 - 138 |
| Benzylic (-OCH₂Ph) | ~70 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. A sharp and intense peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group in the carboxylic acid. The C=C stretching of the alkene would appear in the 1640-1680 cm⁻¹ region. The C-O stretching of the ether linkage would be observed around 1000-1300 cm⁻¹. Finally, characteristic peaks for the aromatic ring, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region, would also be present.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O (Carboxylic Acid) | 1700 - 1725 |
| C=C (Alkene) | 1640 - 1680 |
| C-O (Ether) | 1000 - 1300 |
| C-H (Aromatic) | >3000 |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of this compound (C₁₁H₁₂O₃). This accurate mass measurement is a powerful tool for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS)
While the volatility of this compound might be a limiting factor for direct GC-MS analysis, derivatization to a more volatile ester (e.g., methyl ester) would allow for its separation and analysis. In a GC-MS experiment, the compound would first be separated from other components in a mixture by gas chromatography. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the derivative, as well as a series of fragment ions. The fragmentation pattern, particularly the characteristic loss of the benzyl group (m/z 91) or fragments related to the butenoic acid chain, would provide strong evidence for the structure of the parent molecule.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for the analysis and purification of this compound, allowing for the separation of the compound from starting materials, byproducts, and other impurities. The choice of chromatographic method and conditions is dictated by the scale of the separation and the desired purity of the final product.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of reactions involving this compound and to determine the optimal solvent system for larger-scale purification by column chromatography.
In a typical TLC analysis of this compound, a silica (B1680970) gel plate serves as the stationary phase due to its polarity, which allows for interaction with the polar carboxylic acid group of the molecule. The mobile phase, or eluent, is a mixture of solvents, with the polarity being a critical factor in achieving good separation.
A common mobile phase for compounds of this nature is a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. The ratio of these solvents is adjusted to control the retention factor (R_f) of the compound. The R_f value, a measure of the distance traveled by the compound relative to the solvent front, is ideally between 0.3 and 0.7 for effective separation and visualization.
To mitigate the issue of "tailing," where the spot on the TLC plate appears elongated, a small amount of a weak acid, such as acetic acid, is often added to the mobile phase. This addition helps to suppress the ionization of the carboxylic acid group of this compound, leading to a more defined and compact spot.
Visualization of the compound on the TLC plate is typically achieved under ultraviolet (UV) light, where the aromatic benzyloxy group allows for visualization by fluorescence quenching. Alternatively, staining agents can be used to reveal the spot.
Table 1: Representative TLC Analysis of this compound
| Stationary Phase | Mobile Phase (v/v/v) | R_f Value (approximate) | Visualization Method |
|---|---|---|---|
| Silica Gel 60 F254 | Hexane / Ethyl Acetate / Acetic Acid (70:30:1) | 0.45 | UV (254 nm) |
This is an interactive table. You can sort and filter the data.
Column Chromatography
For the purification of larger quantities of this compound, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a preparative scale.
The stationary phase is typically silica gel, packed into a glass column. The crude this compound is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.
The mobile phase, or eluent, is then passed through the column. The selection of the eluent is guided by prior TLC analysis. A solvent system that provides a good separation of the desired compound from its impurities on a TLC plate will be effective for column chromatography.
Elution can be performed isocratically, with a constant solvent composition, or by using a gradient, where the polarity of the eluent is gradually increased over time. Gradient elution is often preferred for complex mixtures as it can provide better separation of compounds with a wide range of polarities. The process begins with a less polar solvent system to elute non-polar impurities, followed by a gradual increase in the proportion of the more polar solvent to elute the more polar compounds, including this compound.
Fractions are collected as the eluent exits the column, and these are analyzed by TLC to identify those containing the pure product. The fractions containing the purified this compound are then combined, and the solvent is removed, typically by rotary evaporation, to yield the purified compound.
Table 2: Illustrative Column Chromatography Purification of this compound
| Stationary Phase | Column Dimensions | Elution Method | Eluent System | Fractions Containing Pure Product |
|---|---|---|---|---|
| Silica Gel (60-120 mesh) | 30 cm x 3 cm | Gradient | Hexane to 30% Ethyl Acetate in Hexane | 15-25 |
This is an interactive table. You can sort and filter the data.
Synthesis and Characterization of Key Derivatives and Analogs
Structural Modifications of the Carboxylic Acid Moiety
The carboxylic acid group of 4-(benzyloxy)but-2-enoic acid is a prime site for modification, allowing for the synthesis of esters and amides, which can significantly alter the compound's physicochemical properties and biological activity.
Esters: The synthesis of esters from this compound can be achieved through standard esterification methods. For instance, methyl 2-(benzyloxycarbonylamino)ethanoate has been synthesized as a precursor in more complex syntheses rsc.org. While specific examples for the simple esterification of this compound are not prevalent in the cited literature, the general principles of esterification are well-established. For example, the synthesis of methyl N-((benzyloxy)carbonyl)-N-cinnamoylglycinate has been reported, demonstrating the feasibility of forming esters from benzyloxycarbonyl-protected amino acids rsc.org.
Amides: The formation of amides from this compound can be accomplished by reacting the acid with an amine, often in the presence of a coupling agent to facilitate the reaction. While direct amidation of this compound is not explicitly detailed in the provided search results, the synthesis of related amide structures, such as methyl 2-(benzoylamino)-3-methylpent-3-enoate, highlights the general methodology that could be applied rsc.org. The synthesis of morpholine-4-carboxylic acid [1S-(2-benzyloxy-1R-cyano-ethylcarbamoyl)-3-methylbutyl]amide further illustrates the formation of complex amides from benzyloxy-containing precursors researchgate.net.
Table 1: Examples of Carboxylic Acid Moiety Modifications
| Derivative Type | Example Compound Name | Synthetic Approach | Reference |
|---|---|---|---|
| Ester | Methyl 2-(benzyloxycarbonylamino)ethanoate | Protection of glycine followed by esterification. | rsc.org |
| Amide | Morpholine-4-carboxylic acid [1S-(2-benzyloxy-1R-cyano-ethylcarbamoyl)-3-methylbutyl]amide | Coupling of a benzyloxy-containing precursor with an amine. | researchgate.net |
Variations on the Alkene Linker
The reactivity of the α,β-unsaturated system in this compound allows for various modifications of the alkene linker. These transformations can include reduction to the corresponding saturated acid or participation in cycloaddition reactions. While specific examples involving this compound are limited in the provided literature, the general reactivity of α,β-unsaturated carbonyl compounds provides a basis for potential transformations.
Electrophilic addition reactions to the double bond are a common feature of alkenes. For instance, the reaction with electrophiles like halogens or hydrohalic acids would be expected to yield addition products. However, specific studies detailing these reactions for this compound were not found in the search results.
Substitutions on the Benzyloxy Group and Aromatic Ring
Modifications to the benzyloxy group, particularly substitutions on the aromatic ring, can have a significant impact on the electronic properties and, consequently, the reactivity and biological activity of the molecule. The synthesis of chalcone analogs from 4-(benzyloxy)benzaldehyde demonstrates the feasibility of using substituted benzyloxy precursors in condensation reactions. This suggests that a variety of substituted this compound derivatives could be prepared from the corresponding substituted benzaldehydes.
Furthermore, the synthesis of benzyloxy pyridazines has been reported, where a hydrophobic tail was appended to a pyridazinone scaffold through benzylation nih.gov. This highlights a synthetic strategy where substituted benzyl (B1604629) groups can be introduced to modify molecular properties.
Incorporation into Polycyclic and Heterocyclic Systems
The α,β-unsaturated carboxylic acid motif in this compound is a valuable precursor for the synthesis of various heterocyclic and polycyclic systems.
Heterocyclic Systems:
Pyrazolines and Pyrazoles: The reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazolines. These can be subsequently oxidized to pyrazoles. For example, the synthesis of 4-substituted-3-alkoxy-2-butenoic acid esters and their subsequent reaction with hydrazine hydrate (B1144303) yields pyrazole-3-one derivatives yu.edu.jo. This suggests a viable route for the synthesis of pyrazoline and pyrazole derivatives from this compound. The general synthesis of pyrazolines often involves the cyclization of chalcone derivatives with hydrazine hydrate or its derivatives dergipark.org.trrdd.edu.iqresearchgate.netresearchgate.net.
Pyridazinones: 4-Oxo-2-butenoic acids can serve as key starting materials for the preparation of pyridazinone derivatives through reaction with hydrazine researchgate.netbiomedpharmajournal.org. For instance, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has been utilized to synthesize a novel series of pyridazinones researchgate.net. This indicates that this compound could potentially be converted to the corresponding 4-oxo derivative and then cyclized to form pyridazinones. Additionally, new pyridazine-based sulfonamides have been synthesized, some of which include a benzyloxy group appended to the pyridazinone scaffold nih.gov.
Lactones (Butenolides): While direct cyclization of this compound to a lactone is not straightforward, derivatives of but-2-enoic acid can be precursors to butenolides (lactones). For example, 4-(bromomethyl)but-2-enolide has been synthesized and used to prepare a variety of 4-substituted butenolide derivatives ekb.eg. The synthesis of lactones can also be achieved through intramolecular cyclization of hydroxy acids, which could be accessed from this compound via debenzylation and subsequent reduction or hydroxylation of the double bond organic-chemistry.orgnih.govnih.govresearchgate.netresearchgate.net.
Polycyclic Systems:
The alkene moiety of this compound can act as a dienophile in Diels-Alder reactions, leading to the formation of six-membered rings and thus providing a route to polycyclic systems. While no specific examples of Diels-Alder reactions with this compound were found in the provided search results, the general utility of α,β-unsaturated esters and acids as dienophiles is a fundamental concept in organic synthesis pageplace.de.
Table 2: Examples of Heterocyclic and Polycyclic Systems Derived from But-2-enoic Acid Analogs
| System Type | Precursor Type | Key Reaction | Resulting Heterocycle/Polycycle | Reference |
|---|---|---|---|---|
| Pyrazoline | α,β-Unsaturated carbonyl compound | Reaction with hydrazine | Pyrazoline | dergipark.org.trrdd.edu.iqresearchgate.netresearchgate.net |
| Pyridazinone | 4-Oxo-2-butenoic acid | Reaction with hydrazine | Pyridazinone | researchgate.netbiomedpharmajournal.org |
| Lactone (Butenolide) | 4-(Bromomethyl)but-2-enolide | Substitution reactions | Substituted Butenolide | ekb.eg |
Future Research Directions and Potential Innovations
Development of Novel Synthetic Routes
Future research will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic routes to 4-(Benzyloxy)but-2-enoic acid and its analogues. While classical methods exist, there is a continuous drive to improve upon them.
Key areas for development include:
C-H Activation Strategies: Direct functionalization of simple precursors through C-H activation would represent a significant advancement, minimizing the need for pre-functionalized starting materials and reducing waste.
Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound. This approach can allow for precise control over reaction parameters, leading to higher yields and purities.
Biocatalysis: The use of enzymes to catalyze the synthesis could offer unparalleled stereoselectivity and milder reaction conditions, contributing to greener chemical processes.
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| C-H Activation | High atom economy, reduced waste, use of simpler starting materials. | Catalyst development, selectivity control. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, improved yields. | Initial setup costs, potential for clogging. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
Exploration of Catalytic and Stereoselective Processes
The development of catalytic and stereoselective methods for the synthesis and transformation of this compound is a pivotal area for future research. The stereochemistry of the molecule can significantly influence its biological activity and material properties.
Future research in this domain will likely involve:
Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the carbon-carbon double bond would provide access to enantiomerically pure 4-(benzyloxy)butanoic acid derivatives, which are valuable chiral building blocks.
Organocatalysis: The use of small organic molecules as catalysts for various transformations, such as Michael additions to the α,β-unsaturated system, offers a metal-free and often highly stereoselective approach.
Transition-Metal Catalysis: Exploring novel transition-metal catalyzed reactions, such as cross-coupling and cycloaddition reactions, will expand the synthetic utility of this compound for the construction of complex molecular architectures.
Advanced Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones.
Future investigations will likely employ a combination of experimental and computational techniques:
In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable insights into reaction intermediates and transition states.
Kinetic Studies: Detailed kinetic analysis can help to elucidate reaction pathways and the role of catalysts.
Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to model reaction mechanisms, predict reactivity, and understand the origins of stereoselectivity. These theoretical studies can guide the rational design of new catalysts and reaction conditions.
Design of Functional Materials and Probes
The unique chemical structure of this compound, featuring a polymerizable double bond, a carboxylic acid handle for further functionalization, and a benzyloxy group, makes it an attractive building block for the design of advanced functional materials and molecular probes.
Promising areas of research include:
Bioactive Polymers: Polymerization of this compound or its derivatives could lead to the development of novel biocompatible and biodegradable polymers with potential applications in drug delivery, tissue engineering, and medical implants. The benzyloxy group can be deprotected to reveal a hydroxyl group, which can be further functionalized.
Smart Materials: The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, enabling the development of stimuli-responsive materials that can react to changes in their environment, such as pH or the presence of specific biomolecules.
Fluorescent Probes: The conjugated system of this compound can be extended or modified to create fluorescent molecules. These could be designed as probes for detecting specific analytes or for imaging biological processes. The carboxylic acid group provides a convenient point of attachment for targeting moieties.
The table below summarizes the potential applications based on the functional groups of this compound:
| Functional Group | Potential Application | Rationale |
| Alkene | Polymerization, Michael Addition | Formation of polymer backbones, creation of stimuli-responsive materials. |
| Carboxylic Acid | Bioconjugation, Surface Modification | Attachment of targeting ligands, drugs, or fluorescent dyes. |
| Benzyloxy Group | Protecting Group, Modulator of Properties | Can be removed to reveal a reactive hydroxyl group, influences solubility and thermal properties. |
Q & A
Basic: What are the optimal synthetic routes for preparing 4-(Benzyloxy)but-2-enoic acid, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis typically involves conjugate addition or protection/deprotection strategies . For example:
- Grignard Reagent Addition : Copper-catalyzed enantioselective conjugate addition of Grignard reagents to α,β-unsaturated esters, followed by oxidation to the carboxylic acid . Adjusting the catalyst (e.g., chiral Cu complexes) and solvent polarity (THF vs. ethers) can enhance enantiomeric excess and yield.
- Benzyl Protection : Introduce the benzyloxy group via nucleophilic substitution on a hydroxyl precursor (e.g., using benzyl bromide and a base like NaH). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate intermediates .
- Acid Hydrolysis : Deprotect tert-butyl or methyl esters under acidic conditions (e.g., HCl in dioxane) to yield the final carboxylic acid.
Advanced: How can quantum chemical computations (e.g., DFT) predict the electronic properties and stability of this compound?
Methodological Answer:
- Basis Sets and Optimization : Use DFT-B3LYP/6-31G * to optimize the geometry and calculate molecular orbitals. Validate the absence of imaginary frequencies in vibrational analysis to confirm energy minima .
- Electrostatic Potential Maps : Analyze solvent-accessible surfaces to identify nucleophilic/electrophilic regions. The benzyloxy group’s electron-donating effect can stabilize partial positive charges on the α-carbon .
- Thermodynamic Stability : Compare Gibbs free energy of conformational isomers (e.g., s-cis vs. s-trans enoic acid forms) to predict dominant structures in solution .
Basic: Which spectroscopic methods (NMR, IR, MS) are most effective for characterizing this compound, and what key signals indicate successful synthesis?
Methodological Answer:
- ¹H NMR : Look for vinyl proton doublets (δ 6.2–7.0 ppm, J = 15–16 Hz for trans-configuration) and benzyloxy aromatic protons (δ 7.3–7.5 ppm). The absence of ester methyl signals (δ ~3.6 ppm) confirms deprotection .
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and O–H stretch (~2500–3000 cm⁻¹, broad if acidic proton present).
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 207.1 (calculated for C₁₁H₁₀O₃). Fragmentation patterns (e.g., loss of benzyl group, m/z 91) confirm structural motifs .
Advanced: How does the benzyloxy group influence the compound’s reactivity in catalytic asymmetric reactions?
Methodological Answer:
- Steric Hindrance : The bulky benzyloxy group directs regioselectivity in reactions (e.g., favoring β-addition in Michael reactions) and stabilizes transition states via π-π interactions .
- Enantiocontrol : In copper-catalyzed additions, the benzyloxy group’s electron-donating nature enhances ligand-metal coordination, improving enantioselectivity. Use chiral bisphosphine ligands (e.g., BINAP) for >90% ee .
- Hydrogen Bonding : The ether oxygen can act as a weak H-bond acceptor, influencing crystallization behavior and solid-state packing .
Structural Analysis: What techniques are critical for determining the crystal structure and conformational isomerism of this compound?
Methodological Answer:
- X-ray Crystallography : Monoclinic P2₁/n space group parameters (e.g., a = 10.056 Å, β = 97.7°) resolve bond lengths and angles. Validate using R-factor (<5%) and residual density maps .
- NMR NOE Experiments : Detect spatial proximity between benzyloxy protons and vinyl/acid protons to confirm predominant conformers in solution.
- DFT-Calculated vs. Experimental Data : Compare computed (gas-phase) and experimental (solid-state) bond lengths to assess crystal packing effects .
Advanced: How to resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?
Methodological Answer:
- Purity Validation : Use DSC (Differential Scanning Calorimetry) to measure melting points, ensuring samples are >99% pure (via HPLC or GC). Impurities (e.g., residual benzyl bromide) lower observed melting points .
- Polymorphism Screening : Perform solvent-mediated crystallization trials (e.g., ethanol vs. acetone) to identify polymorphic forms with distinct thermal profiles.
- Cross-Referencing : Compare data with NIST Standard Reference Databases, noting measurement conditions (e.g., heating rate, atmosphere) .
Methodological: What strategies optimize the removal of benzyl protecting groups without degrading the enoic acid moiety?
Methodological Answer:
- Hydrogenolysis : Use 10% Pd/C under H₂ (1–3 atm) in ethanol. Monitor pH to avoid acid-catalyzed isomerization of the double bond.
- Acidic Conditions : Avoid strong acids (e.g., HBr/HAc) that may protonate the α,β-unsaturated system, leading to side reactions. Prefer mild TFA/CH₂Cl₂ for deprotection .
- Catalytic Transfer Hydrogenation : Employ ammonium formate as a hydrogen donor with Pd(OH)₂/C to minimize over-reduction of the double bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
